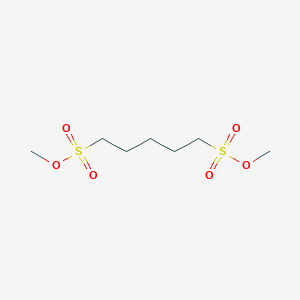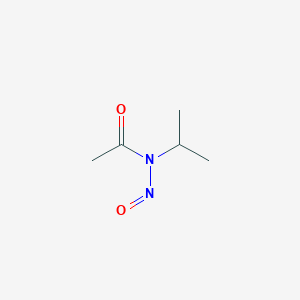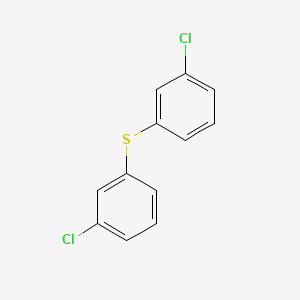
1,1'-Sulfanediylbis(3-chlorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Sulfanediylbis(3-chlorobenzene) is a chemical compound with the molecular formula C12H8Cl2S. It is characterized by the presence of two chlorobenzene rings connected by a sulfur atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1,1’-Sulfanediylbis(3-chlorobenzene) typically involves the reaction of 3-chlorobenzenethiol with a suitable chlorinating agent. One common method is the reaction of 3-chlorobenzenethiol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the formation of the desired product.
Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
1,1’-Sulfanediylbis(3-chlorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of thiols and other sulfur-containing derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The chlorobenzene rings can undergo electrophilic aromatic substitution reactions. Typical reagents include nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Wissenschaftliche Forschungsanwendungen
1,1’-Sulfanediylbis(3-chlorobenzene) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,1’-Sulfanediylbis(3-chlorobenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
The molecular targets and pathways involved in its mechanism of action are still under investigation, but studies suggest that it may interact with key regulatory proteins and enzymes, affecting their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,1’-Sulfanediylbis(3-chlorobenzene) can be compared with other similar compounds, such as:
Chlorobenzene: A simpler compound with a single chlorobenzene ring. It is used as a solvent and intermediate in organic synthesis.
Dichlorobenzene: Contains two chlorine atoms on a single benzene ring. It is used as a pesticide and deodorant.
Bithionol: A compound with two chlorobenzene rings connected by a sulfur atom, similar to 1,1’-Sulfanediylbis(3-chlorobenzene). It is used as an antimicrobial and antiparasitic agent.
The uniqueness of 1,1’-Sulfanediylbis(3-chlorobenzene) lies in its specific structure and the presence of two chlorobenzene rings connected by a sulfur atom, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5097-96-1 |
|---|---|
Molekularformel |
C12H8Cl2S |
Molekulargewicht |
255.2 g/mol |
IUPAC-Name |
1-chloro-3-(3-chlorophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H8Cl2S/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H |
InChI-Schlüssel |
VECFIRWWXYYZIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)SC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


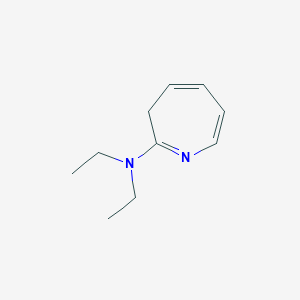

![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
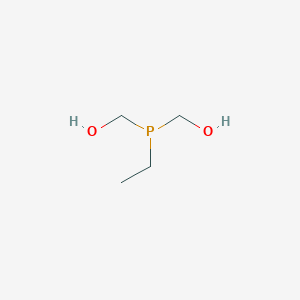
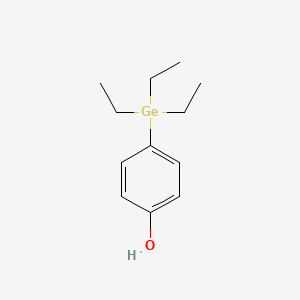



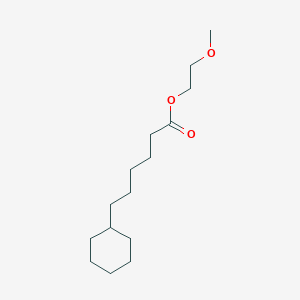


![2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone](/img/structure/B14731625.png)
